N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article presents a detailed exploration of its biological properties, including antioxidant, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C21H20N2OS
- Molecular Weight : 348.46 g/mol
The structure features a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group and a thiophen-2-yl acetamide moiety.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thieno[3,4-c]pyrazole derivatives. In a study assessing the effects of various thieno[2,3-c]pyrazole compounds on erythrocytes exposed to toxic substances like 4-nonylphenol, it was found that these compounds significantly reduced cellular damage. The percentage of altered erythrocytes was notably lower in groups treated with thieno[3,4-c]pyrazole compared to control groups exposed to toxins alone (see Table 1) .
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Thieno Compound | 12 ± 1.03 |
This indicates that the compound may serve as a protective agent against oxidative stress in biological systems.
2. Anticancer Activity
The anticancer potential of thieno[3,4-c]pyrazole derivatives has been investigated in various cancer cell lines. For instance, compounds similar to this compound have shown promising cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds ranged from 0.39 μM to over 27 μM depending on structural modifications .
3. Anti-inflammatory Activity
Thienopyrazole derivatives have also been studied for their anti-inflammatory effects. Certain compounds have demonstrated the ability to inhibit phosphodiesterase (PDE) enzymes selectively, which play a crucial role in inflammatory pathways . This suggests that this compound may have therapeutic applications in treating inflammatory diseases.
Case Study 1: Erythrocyte Protection
A study conducted on the effects of thieno[2,3-c]pyrazole compounds on Nile fish (Clarias gariepinus) revealed that these compounds could mitigate erythrocyte malformations induced by toxic substances. The results indicated a significant reduction in the number of altered cells when treated with thieno[3,4-c]pyrazole derivatives compared to untreated controls .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on breast cancer cell lines (MCF-7), several thienopyrazole derivatives exhibited potent cytotoxicity with IC50 values significantly lower than conventional chemotherapeutics. This highlights their potential as effective agents in cancer therapy .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-5-3-7-17(13(12)2)22-19(15-10-24-11-16(15)21-22)20-18(23)9-14-6-4-8-25-14/h3-8H,9-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMWRTFIGADGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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